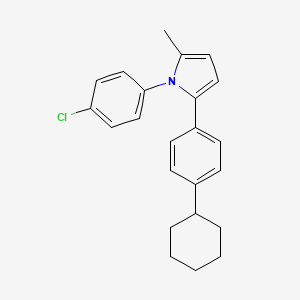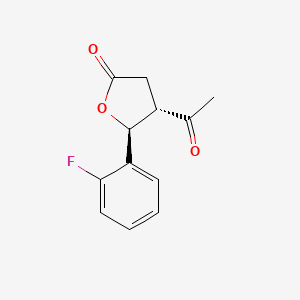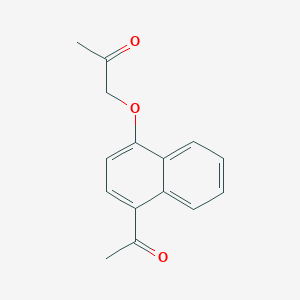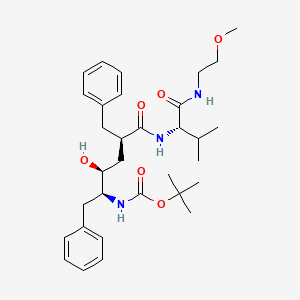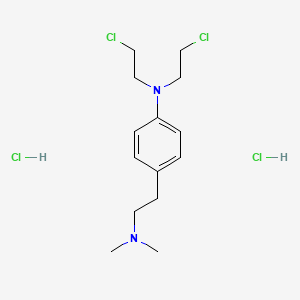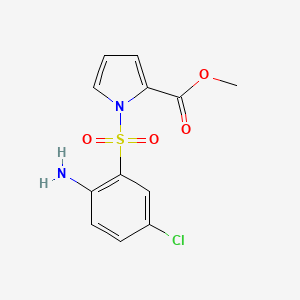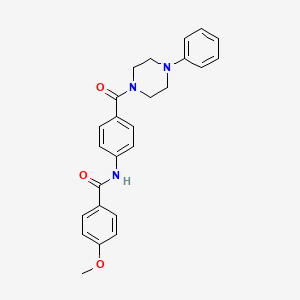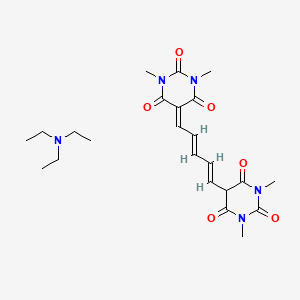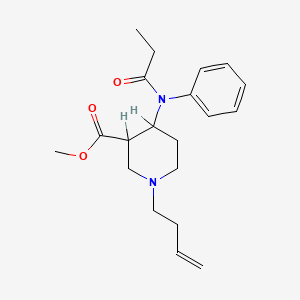
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate is a chemical compound with the molecular formula C24H41NNa2O8S and a molecular weight of 549.63 g/mol . It is also known by other names such as disodium oleamido monoethanolamide sulfosuccinate . This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate involves the reaction of oleic acid with monoethanolamine to form oleamido monoethanolamide. This intermediate is then reacted with maleic anhydride to form the sulfosuccinate ester. The final step involves the neutralization of the ester with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-purity reagents and controlled reaction environments are crucial to achieving consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mécanisme D'action
The mechanism of action of disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium (Z)-N-(carboxylatomethyl)-N-9-octadecenylglycinate: Similar in structure but with a carboxylate group instead of a sulfonate group.
Disodium oleamido monoethanolamide sulfosuccinate: Another name for the same compound.
Uniqueness
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-3-sulphonatobutyrate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a surfactant and its compatibility with various industrial and biological systems make it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
59219-57-7 |
|---|---|
Formule moléculaire |
C22H39NNa2O6S |
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
disodium;4-[[(Z)-octadec-9-enyl]amino]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C22H41NO6S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-22(26)20(19-21(24)25)30(27,28)29;;/h9-10,20H,2-8,11-19H2,1H3,(H,23,26)(H,24,25)(H,27,28,29);;/q;2*+1/p-2/b10-9-;; |
Clé InChI |
BRYCLDFAKDCALQ-XXAVUKJNSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCNC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCNC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)
